

# What is the molecular weight and formula of TNF-alpha-IN-1?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | TNF-alpha-IN-1 |           |
| Cat. No.:            | B2480093       | Get Quote |

## In-depth Technical Guide: TNF-alpha-IN-1

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**TNF-alpha-IN-1** is identified as an orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine centrally involved in a wide array of systemic inflammatory and autoimmune diseases. This technical guide aims to provide a comprehensive overview of **TNF-alpha-IN-1**, focusing on its fundamental properties and its role as a modulator of inflammatory pathways. Due to the limited publicly available information, this document will focus on the known qualitative aspects of this compound and the general methodologies relevant to its research context.

#### **Core Molecular Data**

Extensive searches for the specific molecular weight and chemical formula of the compound designated as "TNF-alpha-IN-1" or "compound 202" did not yield definitive results in publicly accessible chemical databases, patents, or scientific literature. While its existence and activity as a TNF- $\alpha$  inhibitor are noted by some chemical suppliers, the precise chemical structure and associated properties remain undisclosed.

This lack of foundational data precludes the creation of a detailed quantitative data table for **TNF-alpha-IN-1** at this time. Researchers interested in this compound are advised to consult



directly with suppliers that list this molecule for detailed specifications.

## **Mechanism of Action and Signaling Pathway**

**TNF-alpha-IN-1** is characterized by its anti-inflammatory activity, which is achieved through the inhibition of TNF- $\alpha$ . The binding of TNF- $\alpha$  to its receptors, primarily TNFR1 and TNFR2, initiates a cascade of intracellular signaling events that are central to the inflammatory response. Key pathways activated by TNF- $\alpha$  include:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a
  primary pathway activated by TNF-α, leading to the transcription of numerous proinflammatory genes, including those for other cytokines, chemokines, and adhesion
  molecules.
- MAPK (Mitogen-Activated Protein Kinase) Pathways: TNF-α activates several MAPK pathways, including JNK, p38, and ERK, which are involved in cell proliferation, differentiation, and apoptosis, as well as the production of inflammatory mediators.
- Apoptosis Pathway: Through the recruitment of TRADD and FADD, the TNF-α/TNFR1
  complex can activate caspase-8, initiating a caspase cascade that leads to programmed cell
  death.

An inhibitor like **TNF-alpha-IN-1** would likely interfere with one or more of these signaling cascades, thereby reducing the downstream inflammatory effects of TNF- $\alpha$ .

#### Illustrative TNF-α Signaling Pathway

Below is a generalized diagram representing the major signaling pathways initiated by TNF-α.





Click to download full resolution via product page

Caption: Generalized TNF- $\alpha$  signaling pathways.

## **Experimental Protocols**

While specific experimental protocols for "TNF-alpha-IN-1" are not available, this section outlines standard methodologies used to characterize TNF- $\alpha$  inhibitors. These protocols would be essential for any in-depth investigation of a novel inhibitor like TNF-alpha-IN-1.

## In Vitro TNF-α Inhibition Assays

- Objective: To determine the potency of the inhibitor in blocking TNF-α activity.
- Method: L929 Fibrosarcoma Cytotoxicity Assay
  - Culture L929 cells (a murine fibrosarcoma cell line sensitive to TNF-α) in 96-well plates.
  - Pre-incubate recombinant human TNF- $\alpha$  with varying concentrations of **TNF-alpha-IN-1**.
  - Add the TNF- $\alpha$ /inhibitor mixture to the L929 cells in the presence of Actinomycin D (to sensitize the cells to TNF- $\alpha$ -induced apoptosis).
  - o Incubate for 24-48 hours.



- Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
- $\circ$  Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% protection from TNF- $\alpha$ -induced cell death.

#### NF-kB Reporter Gene Assay

- Objective: To assess the inhibitor's effect on the NF-kB signaling pathway.
- Method:
  - Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
  - Treat the transfected cells with TNF-alpha-IN-1 at various concentrations.
  - Stimulate the cells with TNF-α.
  - After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
  - A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

## **Western Blot Analysis for Signaling Proteins**

- Objective: To investigate the effect of the inhibitor on the phosphorylation status of key signaling proteins in the TNF-α pathway.
- Method:
  - Culture relevant cells (e.g., macrophages, endothelial cells) and treat with TNF-alpha-IN 1.
  - $\circ$  Stimulate the cells with TNF- $\alpha$  for a short period (e.g., 15-30 minutes).
  - Lyse the cells and separate the proteins by SDS-PAGE.
  - Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).



- Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-IκBα, p-p65, p-JNK, p-p38).
- Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
- Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

## **Illustrative Experimental Workflow**

The following diagram outlines a typical workflow for the initial characterization of a novel TNF- $\alpha$  inhibitor.





Click to download full resolution via product page

Caption: Workflow for TNF- $\alpha$  inhibitor characterization.



#### Conclusion

**TNF-alpha-IN-1** represents a potentially valuable tool for research in inflammatory and autoimmune diseases. While critical data regarding its molecular weight and formula are not currently in the public domain, the established methodologies for characterizing TNF-α inhibitors provide a clear path forward for its investigation. Future studies focusing on the detailed chemical characterization and biological activity of **TNF-alpha-IN-1** will be crucial to fully understand its therapeutic potential. Researchers are encouraged to seek direct communication with suppliers for detailed specifications of this compound to advance their research endeavors.

To cite this document: BenchChem. [What is the molecular weight and formula of TNF-alpha-IN-1?]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b2480093#what-is-the-molecular-weight-and-formula-of-tnf-alpha-in-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com